molecular formula C32H27N5Na2O8S2 B1203842 Direct Violet 51 CAS No. 5489-77-0

Direct Violet 51

Cat. No. B1203842
CAS RN: 5489-77-0
M. Wt: 719.7 g/mol
InChI Key: LARMRMCFZNGNNX-UHFFFAOYSA-L
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Description

Direct Violet 51 is an azo dye with a λmax of 549 nm . It’s used in various applications including the dyeing of cellulosic fibers like cotton, flax, viscose rayon, acetate, and jute, as well as in leather and paper coloration .


Synthesis Analysis

The synthesis of Direct Violet 51 involves the diazotization of 2-Amino-3,5-dimethylbenzenesulfonic acid and coupling with 2-Amino-4-methylanisole. The product is then diazotized under alkaline conditions and coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid .


Molecular Structure Analysis

The molecular formula of Direct Violet 51 is C32H27N5Na2O8S2 . The molecular weight is 719.70 g/mol . The InChI key is LARMRMCFZNGNNX-UHFFFAOYSA-L .


Chemical Reactions Analysis

The decolorization process of Direct Violet 51 has been investigated in an aqueous solution using an electrochemical method in a batch electrochemical cell . Graphite electrodes were used as the anode and cathode for the decolorization process .


Physical And Chemical Properties Analysis

Direct Violet 51 has a molecular weight of 719.70 g/mol . Its solubility at 90°C is 60 GPL .

Scientific Research Applications

Wastewater Treatment

Direct Violet 51: is used in the treatment of wastewater through adsorption processes. Researchers have investigated the potential of marble waste composites to remove this dye from aqueous solutions. Parameters such as pH, adsorbent dose, initial dye concentration, and contact time are optimized to enhance the adsorption capacity .

Photocatalytic Degradation

The dye has been the subject of studies involving photocatalytic degradation. The efficiency of color removal and the impact of structural parameters on the degradation rate are analyzed. This process is crucial for addressing the environmental impact of dye wastewater .

Nanocomposite Adsorbents

Direct Violet 51: has been targeted for removal using novel nanocomposites. The effectiveness of these composites in adsorbing the dye from solutions is a promising area of research, potentially leading to more efficient water purification technologies .

Electrochemical Decolorization

Electrochemical methods have been explored for the decolorization of Direct Violet 51 in water. This approach provides an alternative to traditional treatment methods, potentially offering a more sustainable solution for dye removal from industrial effluents .

Safety And Hazards

Direct contact with Direct Violet 51 should be avoided as it may cause skin and eye irritation . It’s recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Recent studies have explored the use of novel materials such as bentonite clay nanocomposites and marble waste composites for the removal of Direct Violet 51 from wastewater . These studies suggest promising future directions for the treatment of dye-contaminated wastewater.

properties

IUPAC Name

disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N5O8S2.2Na/c1-18-12-20(3)30(28(13-18)46(39,40)41)36-34-25-17-27(45-4)26(14-19(25)2)35-37-31-29(47(42,43)44)16-21-15-23(10-11-24(21)32(31)38)33-22-8-6-5-7-9-22;;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMRMCFZNGNNX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063935
Record name C.I. Direct Violet 51 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Direct Violet 51

CAS RN

5489-77-0
Record name Direct Violet 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005489770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 3-[2-[4-[2-(2,4-dimethyl-6-sulfophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxy-7-(phenylamino)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Violet 51 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7-anilino-3-[[4-[(2,4-dimethyl-6-sulphonatophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT VIOLET 51
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q15A781FZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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